molecular formula C6H10N2OS B1439381 2-(Thiazol-2-ylmethoxy)ethanamine CAS No. 933758-60-2

2-(Thiazol-2-ylmethoxy)ethanamine

Cat. No. B1439381
M. Wt: 158.22 g/mol
InChI Key: RDUFIVLICJKYAZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “2-(Thiazol-2-ylmethoxy)ethanamine” consists of a thiazole ring attached to an ethoxy group and an amine group. The thiazole ring is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .

Scientific Research Applications

Quantitative Structure-Activity Relationship (QSAR) in Antihistamine Research

A significant application of 2-(Thiazol-2-ylmethoxy)ethanamine derivatives is in the field of antihistamine research. Brzezińska et al. (2003, 2004) conducted quantitative structure-activity relationship (QSAR) analyses for thiazole derivatives, including 2-(Thiazol-2-ylmethoxy)ethanamine, in relation to their H1-antihistamine activity. The research used thin-layer chromatography and regression analysis to establish relationships between chromatographic data and biological activity, providing insights for predicting the pharmacological activity of new drug candidates (Brzezińska, Kośka, & Walczyński, 2003); (Brzezińska & Kośka, 2004).

Synthesis and Pharmacological Evaluation

In the field of medicinal chemistry, derivatives of 2-(Thiazol-2-ylmethoxy)ethanamine have been synthesized and evaluated for various pharmacological activities. For instance, Ballart et al. (2000) synthesized benzoic acids derivatives and evaluated them as LTD4-antagonists, finding that thiazole derivatives showed considerable activity and improved pharmacokinetic profiles (Ballart et al., 2000).

Antioxidant and Antimitotic Agent Studies

The synthesis of Schiff base derivatives of 2-(Thiazol-2-ylmethoxy)ethanamine and their evaluation as antioxidant and antimitotic agents have been researched. Pund et al. (2022) developed a method for synthesizing these derivatives, demonstrating their potential in this field (Pund et al., 2022).

Cytotoxicity and Antimicrobial Activity

Research by Pejchal et al. (2016) focused on the synthesis of 2-(Thiazol-2-ylmethoxy)ethanamine derivatives as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in Alzheimer's disease treatment. These compounds demonstrated significant inhibitory activity with low cytotoxicity, highlighting their therapeutic potential (Pejchal et al., 2016).

DNA Binding and Nuclease Activity

Kumar et al. (2012) synthesized Cu(II) complexes of 2-(Thiazol-2-ylmethoxy)ethanamine derivatives and evaluated their DNA binding and nuclease activity. The research provided insights into the minor structural changes of calf thymus DNA in the presence of these complexes, which could be relevant in the study of DNA interactions (Kumar et al., 2012).

properties

IUPAC Name

2-(1,3-thiazol-2-ylmethoxy)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2OS/c7-1-3-9-5-6-8-2-4-10-6/h2,4H,1,3,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDUFIVLICJKYAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)COCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Thiazol-2-ylmethoxy)ethanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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